N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-4-phenylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-4-phenylbutanamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyrimidine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly as selective cyclooxygenase-2 (COX-2) inhibitors .
Mechanism of Action
Target of Action
The primary target of N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-4-phenylbutanamide is Cyclooxygenase-2 (COX-2) . COX-2 is an enzyme that plays a crucial role in the biosynthesis of prostaglandins, which are key mediators in the inflammatory process .
Mode of Action
This compound acts as a COX-2 inhibitor . Molecular modeling studies have shown that the compound’s methylsulfonyl pharmacophore fits well into the COX-2 active site . This interaction inhibits the activity of COX-2, thereby reducing the production of prostaglandins .
Biochemical Pathways
The inhibition of COX-2 affects the prostaglandin biosynthesis pathway . Prostaglandins, such as PGE2, are responsible for increasing pain and blood flow during inflammation . By inhibiting COX-2, the compound reduces the production of these prostaglandins, thereby alleviating inflammation .
Result of Action
The compound’s inhibition of COX-2 leads to a reduction in prostaglandin production, resulting in anti-inflammatory and anti-nociceptive effects . In vitro and in vivo studies have shown that the compound has a dose-dependent anti-nociceptive activity . Additionally, the compound has demonstrated cytotoxic effects on MCF-7 breast cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-4-phenylbutanamide typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations . One common method includes the use of a one-pot three-component reaction catalyzed by silica sulfuric acid, ammonium acetate, or sulfamic acid . The reaction conditions often involve the use of green solvents like PEG-400 and butan-1-ol to achieve high yield and purity .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry and catalyst-free synthesis are often employed to minimize environmental impact and enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-4-phenylbutanamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Halogenation and alkylation reactions are common, often using reagents like iodine or alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Iodine, alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, halogenation can lead to the formation of halogenated derivatives, while reduction can yield various reduced forms of the compound .
Scientific Research Applications
N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-4-phenylbutanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Potential therapeutic applications in treating inflammatory diseases and certain types of cancer.
Industry: Used in the development of new pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
2,4-Diphenylbenzo[4,5]imidazo[1,2-a]pyrimidine: Another COX-2 inhibitor with similar biological activities.
Benzo[4,5]imidazo[1,2-a]pyrimidine derivatives: These compounds also exhibit anti-inflammatory and anticancer properties.
Uniqueness
N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-4-phenylbutanamide is unique due to its high selectivity and potency as a COX-2 inhibitor. Its molecular structure allows for effective binding to the COX-2 enzyme, making it a promising candidate for therapeutic applications .
Properties
IUPAC Name |
N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-4-phenylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O2/c1-29-21-12-11-18(20-16-27-14-6-13-24-23(27)26-20)15-19(21)25-22(28)10-5-9-17-7-3-2-4-8-17/h2-4,6-8,11-16H,5,9-10H2,1H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWHILHAVQDMLNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CN3C=CC=NC3=N2)NC(=O)CCCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.